3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)-
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Overview
Description
Preparation Methods
The synthesis of 3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, hydroxyl groups, and transition-metal catalysts . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the 4-position with halogens or hydroxyl groups has been shown to enhance antimicrobial activity .
Scientific Research Applications
In chemistry, it is used as a scaffold for designing antimicrobial agents . In biology and medicine, benzofuran derivatives, including 3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)-, have shown promise in the treatment of skin diseases such as cancer and psoriasis . Additionally, these compounds have been investigated for their anticancer activities, with significant cell growth inhibitory effects observed in various cancer cell lines . In the industry, benzofuran derivatives are used in the development of new therapeutic agents with improved bioavailability .
Mechanism of Action
The mechanism of action of 3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The unique structural features of this compound allow it to interact with various biological targets, leading to its wide range of biological activities . For example, the presence of halogens or hydroxyl groups at the 4-position enhances its antimicrobial activity by targeting specific microbial enzymes . Additionally, its anticancer activity is attributed to its ability to inhibit cell growth and induce apoptosis in cancer cells .
Comparison with Similar Compounds
3-Benzofuranol, 5-chloro-2,3-dihydro-6-methyl-3-(4-methylphenyl)- can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features and biological activities but differ in their specific applications and potency. For instance, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases, while angelicin has shown promise as an anticancer agent .
Properties
CAS No. |
842169-04-4 |
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Molecular Formula |
C16H15ClO2 |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
5-chloro-6-methyl-3-(4-methylphenyl)-2H-1-benzofuran-3-ol |
InChI |
InChI=1S/C16H15ClO2/c1-10-3-5-12(6-4-10)16(18)9-19-15-7-11(2)14(17)8-13(15)16/h3-8,18H,9H2,1-2H3 |
InChI Key |
OLWPUDVYTLOTFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(COC3=C2C=C(C(=C3)C)Cl)O |
Origin of Product |
United States |
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